Ac-LNFPIV-NH2

Catalog No.
S13249730
CAS No.
127306-17-6
M.F
C39H63N7O9
M. Wt
774.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-LNFPIV-NH2

CAS Number

127306-17-6

Product Name

Ac-LNFPIV-NH2

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2R,3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate

Molecular Formula

C39H63N7O9

Molecular Weight

774.0 g/mol

InChI

InChI=1S/C39H63N7O9/c1-9-24(6)34(38(53)44-33(23(4)5)39(54)55-8)45-37(52)30-16-13-17-46(30)21-31(48)27(19-26-14-11-10-12-15-26)42-36(51)29(20-32(40)49)43-35(50)28(18-22(2)3)41-25(7)47/h10-12,14-15,22-24,27-31,33-34,48H,9,13,16-21H2,1-8H3,(H2,40,49)(H,41,47)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t24-,27-,28-,29-,30-,31+,33-,34-/m0/s1

InChI Key

XXYFRPDUPYAGTR-NRTKFELYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O

Acetyl-Lysine-N-Formyl-Phe-Ile-Val-NH2, commonly referred to as Ac-LNFPIV-NH2, is a synthetic peptide that consists of a sequence of amino acids: acetylated lysine, aspartic acid, phenylalanine, isoleucine, and valine, followed by an amine group. This compound is notable for its structural complexity and potential biological activities. The acetylation of the lysine residue enhances its stability and solubility, making it a useful building block in peptide synthesis and biological studies.

Typical of peptides and amines:

  • Acylation: The acetyl group can react with nucleophiles, leading to the formation of amides or other derivatives.
  • Alkylation: The amino group can undergo alkylation reactions with alkyl halides, forming N-alkyl derivatives.
  • Formation of Imines: The reaction with carbonyl compounds (aldehydes or ketones) can yield imines through nucleophilic attack by the amino group .

These reactions are essential for modifying the peptide's properties or synthesizing more complex molecules.

Peptides like Ac-LNFPIV-NH2 exhibit various biological activities, including: